molecular formula C7H11NO2S B2560597 (2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile CAS No. 2305202-76-8

(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile

Cat. No.: B2560597
CAS No.: 2305202-76-8
M. Wt: 173.23
InChI Key: UCMMRHNCXXSEEK-RQJHMYQMSA-N
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Description

(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The compound features a thiane ring with a nitrile group and a methyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dioxothiane precursor with a nitrile source in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. The nitrile group, in particular, plays a crucial role in its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-Methyl-1,1-dioxothiane-4-carbonitrile is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological systems. The presence of both a nitrile group and a thiane ring makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

(2R,4S)-2-methyl-1,1-dioxothiane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-6-4-7(5-8)2-3-11(6,9)10/h6-7H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMMRHNCXXSEEK-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1(=O)=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCS1(=O)=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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